![molecular formula C19H27N7 B5553770 2-{4-[4-cyclopropyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}pyrazine](/img/structure/B5553770.png)
2-{4-[4-cyclopropyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related heterocyclic compounds involves multi-step reactions, such as etherification, hydrazonation, cyclization, and reduction, to achieve the desired structure. For instance, the synthesis of 3-(Piperidin-4-yl)-6,7-dihydro-5H-pyrrolo-[2,1-c][1,2,4]triazole demonstrates a similar complex synthetic pathway with an overall yield of 39%, characterized by 1H NMR and ESI-MS/MS techniques (Zhang et al., 2019). Such synthetic routes are crucial for constructing the intricate molecular architecture of compounds like "2-{4-[4-cyclopropyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}pyrazine".
Molecular Structure Analysis
The molecular structure of compounds containing similar functional groups has been studied using Density Functional Theory (DFT) calculations to understand the stability of various tautomers. For example, the study of benzyl (Z)-4-(2-(pyrrolidin-2-ylidene)hydrazine-1-carbonyl)piperidine-1-carboxylate reveals insights into the tautomeric stability, which is essential for comprehending the molecular structure of complex molecules (Zhang et al., 2019).
Chemical Reactions and Properties
The chemical reactivity of such molecules involves interactions and transformations that can lead to the formation of new compounds. For instance, the switchable synthesis of pyrroles and pyrazines from 1,2,3-triazoles and isoxazoles underlines the versatility of heterocyclic compounds in undergoing various chemical reactions to form different cyclic structures, showcasing the potential chemical diversity of "2-{4-[4-cyclopropyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}pyrazine" (Rostovskii et al., 2017).
Applications De Recherche Scientifique
Therapeutic Applications of Pyrazine Derivatives
Pyrazine, a key component in the chemical structure , has been identified as a crucial scaffold in various clinically used drugs. The presence of the pyrazine ring enhances biological activities when combined with other structures like pyrrole, pyrazole, imidazole, and triazole, among others. This indicates the importance of pyrazine derivatives in drug design and their wide range of therapeutic applications (Miniyar et al., 2013).
Role in Adenosine Receptor Antagonism
Compounds like the one , particularly those with a piperazine derivative of triazolotriazine and triazolopyrimidines, show significant affinity and selectivity for the adenosine A2A receptor. This is crucial in treating conditions like Parkinson's disease. The structure-activity relationship of these compounds highlights the potential in therapeutic applications, especially in neurodegenerative diseases (Peng et al., 2004).
Cardiovascular Agent Development
The triazolopyrimidine structure, when fused with heterocyclic systems like pyrrole and pyridine, shows promising results in coronary vasodilating and antihypertensive activities. This suggests the potential of such compounds in developing cardiovascular agents (Sato et al., 1980).
Cyclin-Dependent Kinase Inhibition
Compounds combining pyrazine and pyridine have been identified as potent cyclin-dependent kinase (CDK) inhibitors. This is significant in cancer therapy, as CDKs are crucial in cell cycle regulation. The molecular docking studies and the antiproliferative activity on tumor cell lines further underscore their potential in cancer treatment (Kuo et al., 2005).
Antimicrobial Applications
Novel 3-(3-aryl-1-phenyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridines synthesized via iodine(III)-mediated oxidative approach have demonstrated potent antimicrobial properties. This suggests their application in addressing bacterial infections (Prakash et al., 2011).
Antihypertensive Properties
The synthesis of compounds like 6,7-disubstituted trans-4-amino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-3-ols, incorporating structures similar to the queried compound, has shown significant antihypertensive activity. This underscores the potential of such compounds in treating hypertension (Evans et al., 1983).
Novel Pyrrolidine Alkaloids
Research on Anacyclus pyrethrum has led to the discovery of new piperidine derivatives with diverse skeletons, indicating the potential of such compounds in pharmacological applications (Chen et al., 2018).
Anticancer Agents
Novel pyrazolo[3,4-b]pyridine derivatives with hydrazone and azole functionalities have shown promise as anticancer agents. This is particularly significant in the development of new treatment options for various cancers (Nagender et al., 2016).
Propriétés
IUPAC Name |
2-[4-[4-cyclopropyl-5-(pyrrolidin-1-ylmethyl)-1,2,4-triazol-3-yl]piperidin-1-yl]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N7/c1-2-10-24(9-1)14-18-22-23-19(26(18)16-3-4-16)15-5-11-25(12-6-15)17-13-20-7-8-21-17/h7-8,13,15-16H,1-6,9-12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHPDNLGLALJRRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=NN=C(N2C3CC3)C4CCN(CC4)C5=NC=CN=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{4-[4-cyclopropyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}pyrazine |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.